REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=O.[NH4+:15].[OH-].[Na+]>C(O)=O>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:15]=[CH:12][O:14][CH:2]=2)=[CH:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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9.66 g
|
Type
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reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
7.58 g
|
Type
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reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
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42 mL
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Type
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solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 3 hours
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Duration
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3 h
|
Type
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EXTRACTION
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Details
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The whole was extracted with CH2H2
|
Type
|
WASH
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Details
|
The organic layer was washed with brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
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WASH
|
Details
|
eluting with ethyl acetate-hexane (1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1N=COC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |